

Investigating FBXO44 Expression in Specific Tissues: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

F-box only protein 44 (FBXO44) is a member of the F-box protein family, which are substrate recognition components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complexes. These complexes play a crucial role in protein degradation through the ubiquitin-proteasome system. Emerging research has implicated FBXO44 in several critical cellular processes, including cell cycle regulation, DNA damage response, and oncogenesis. This technical guide provides a comprehensive overview of FBXO44 expression in various human tissues, detailed experimental protocols for its investigation, and visualization of its key signaling pathways.

Data Presentation: FBXO44 Expression Across Human Tissues

The following table summarizes the messenger RNA (mRNA) expression of FBXO44 across a range of normal human tissues, with data derived from the Genotype-Tissue Expression (GTEx) portal. Expression levels are presented in Transcripts Per Million (TPM), providing a normalized measure of gene expression.



Tissue	Median TPM
Brain - Cerebellum	15.6
Brain - Cortex	12.1
Brain - Hippocampus	10.5
Adrenal Gland	9.8
Testis	9.5
Thyroid	8.7
Pituitary	8.5
Kidney - Cortex	7.9
Skeletal Muscle	7.5
Lung	7.2
Heart - Left Ventricle	6.8
Prostate	6.5
Spleen	6.1
Liver	5.9
Colon - Transverse	5.7
Pancreas	5.5
Skin - Sun Exposed	5.2
Adipose - Subcutaneous	4.9
Whole Blood	3.1

Note: The data presented is a representative summary and the GTEx portal should be consulted for the most up-to-date and comprehensive datasets.

Overall, FBXO44 exhibits a broad expression pattern across most tissues, with notably higher expression levels observed in various regions of the brain, particularly the cerebellum.[1] This



suggests a potentially significant role for FBXO44 in neuronal function.

Experimental Protocols

This section provides detailed methodologies for the investigation of FBXO44 expression at both the mRNA and protein levels.

Quantitative Real-Time PCR (qRT-PCR) for FBXO44 mRNA Expression

This protocol outlines the steps for quantifying FBXO44 mRNA levels in tissue samples.

- 1. RNA Extraction:
- Excise 10-20 mg of fresh or frozen tissue.
- Homogenize the tissue in 1 ml of a suitable lysis reagent (e.g., TRIzol).
- Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.
- 2. cDNA Synthesis:
- Use a reverse transcription kit to synthesize complementary DNA (cDNA) from 1-2 μg of total RNA.
- Follow the manufacturer's instructions, typically involving a mix of random hexamers and oligo(dT) primers.
- 3. qRT-PCR Reaction:
- Prepare a reaction mix containing:
 - SYBR Green Master Mix



- Forward and reverse primers for FBXO44 (designed to span an exon-exon junction)
- Diluted cDNA template
- Nuclease-free water
- Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Perform the reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Analyze the data using the ΔΔCt method to determine the relative expression of FBXO44 mRNA.

Immunohistochemistry (IHC) for FBXO44 Protein Localization

This protocol details the staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections to visualize FBXO44 protein distribution.

- 1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 x 5 minutes).
- Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
- Rinse with distilled water.
- 2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
- Allow slides to cool to room temperature.
- 3. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide (10 minutes).



- Wash with phosphate-buffered saline (PBS).
- Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30 minutes.
- Incubate with a primary antibody specific for FBXO44 (diluted in blocking buffer) overnight at 4°C.
- Wash with PBS.
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- · Wash with PBS.
- Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes.
- · Wash with PBS.
- 4. Visualization and Counterstaining:
- Develop the signal with a diaminobenzidine (DAB) substrate kit until a brown precipitate is visible.
- · Wash with distilled water.
- · Counterstain with hematoxylin.
- Dehydrate through a graded ethanol series and clear in xylene.
- Mount with a permanent mounting medium.
- Examine under a light microscope.

Western Blotting for FBXO44 Protein Detection

This protocol describes the detection and relative quantification of FBXO44 protein in tissue lysates.

1. Protein Extraction:



- Homogenize 20-30 mg of tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge at high speed to pellet cellular debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- 2. SDS-PAGE and Protein Transfer:
- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunodetection:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against FBXO44 (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane with TBST (3 x 10 minutes).
- Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane with TBST (3 x 10 minutes).

4. Detection:

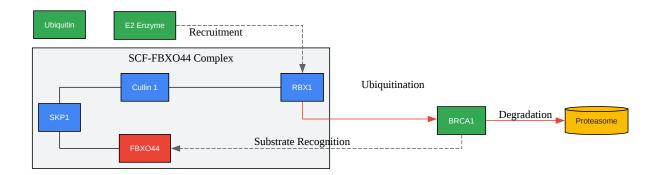
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using an imaging system or X-ray film.



• Use a loading control, such as an antibody against GAPDH or β -actin, to normalize for protein loading.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

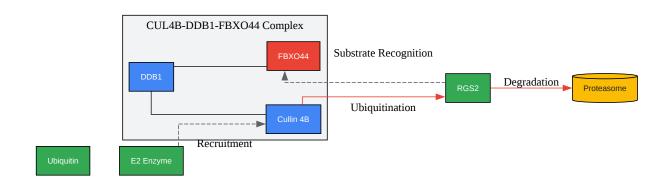
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving FBXO44 and a typical experimental workflow for its analysis.



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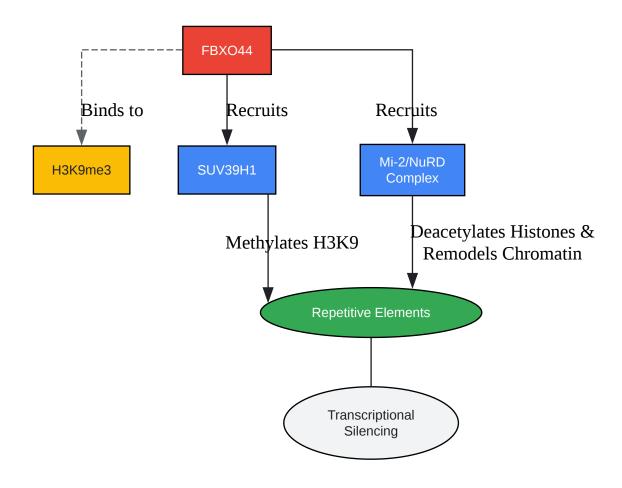
Caption: SCF-FBXO44 mediated degradation of BRCA1.





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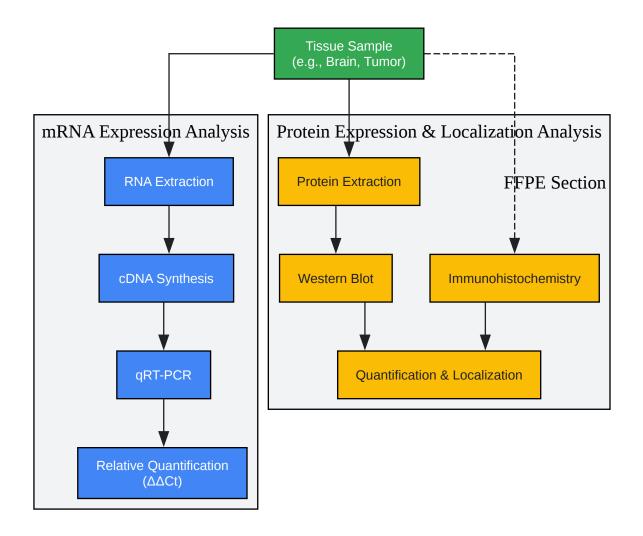
Caption: CUL4B-DDB1-FBXO44 mediated degradation of RGS2.



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Caption: FBXO44 in repetitive element silencing.



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Caption: Experimental workflow for FBXO44 analysis.

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References

• 1. FBXO44 protein expression summary - The Human Protein Atlas [proteinatlas.org]



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